Stereospecific Biological Activity: R-Enantiomer as a Non-Toxic Tool vs. S-Enantiomer's Teratogenicity
The R-enantiomer (D-AzeOH) and the S-enantiomer (L-AzeOH) exhibit fundamentally different biological activities. L-AzeOH is classified as a teratogenic agent and a plant metabolite that causes toxicity through misincorporation into proteins in place of proline [1][2]. In contrast, the R-enantiomer does not exhibit this toxicity profile and is utilized as a critical, non-toxic tool in medicinal chemistry for applications such as ADC/PROTAC linker synthesis and as a building block for drug design . This stereospecificity is paramount; the procurement of the incorrect enantiomer would introduce a toxic compound into a research or development pipeline, invalidating experimental results and posing safety hazards.
| Evidence Dimension | Biological Role/Toxicity Profile |
|---|---|
| Target Compound Data | Non-toxic; used as a research tool and linker in ADCs/PROTACs. |
| Comparator Or Baseline | (S)-Azetidine-2-carboxylic acid (L-AzeOH, CAS 2133-34-8): Teratogenic agent; plant metabolite; causes toxicity via protein misincorporation. |
| Quantified Difference | Qualitative difference: Toxic (S) vs. Non-toxic (R). |
| Conditions | Defined by ChEBI biological role classifications. |
Why This Matters
Procurement of the R-enantiomer is essential for applications requiring a non-toxic proline analog, whereas the S-enantiomer is unsuitable and hazardous.
- [1] ChEBI. (S)-azetidine-2-carboxylic acid (CHEBI:6198). European Bioinformatics Institute. View Source
- [2] Fowden, L. (1963). The toxicology of azetidine-2-carboxylic acid. Journal of Experimental Botany, 14(3), 387-398. View Source
